3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Overview
Description
3,4-Dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Mechanism of Action
Target of Action
The primary target of the compound 3,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
3,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the prevention of cell division . The compound exerts its inhibitory activity by fitting into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 3,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide affects the cell cycle progression pathway . This disruption leads to a halt in the transition from the G1 phase to the S phase, thereby inhibiting cell proliferation . The downstream effects include the induction of apoptosis within cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 3,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a significant reduction in cell proliferation . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The compound 3,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has been shown to interact with CDK2, a key enzyme involved in cell cycle progression . The interaction between this compound and CDK2 can lead to the inhibition of the enzyme, thereby affecting the cell cycle .
Cellular Effects
In terms of cellular effects, 3,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with CDK2. The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction leads to the inhibition of CDK2, which can result in alterations in cell cycle progression and the induction of apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps. One common approach is to start with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as the core structure. The compound is then subjected to chlorination to introduce the dichloro groups at the 3 and 4 positions of the benzene ring. Finally, the hydrazide group is introduced through a reaction with benzoyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound has potential applications in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents targeting various diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
3,4-Dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is unique due to its specific arrangement of chlorine atoms and the presence of the hydrazide group. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3,4-dichloro-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N6O/c1-21-12-8(5-18-21)11(16-6-17-12)19-20-13(22)7-2-3-9(14)10(15)4-7/h2-6H,1H3,(H,20,22)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUTYJYORRIFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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